molecular formula C18H18Br2Cl2N2Ni B6298116 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide CAS No. 541517-12-8

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6298116
CAS No.: 541517-12-8
M. Wt: 551.8 g/mol
InChI Key: LYFLQUSJPFWWID-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide is a coordination compound featuring a nickel(II) center coordinated by two imine ligands derived from 5-chloro-2-methylaniline and butane-2,3-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide typically involves the following steps:

  • Formation of the Imine Ligand: : The imine ligands are synthesized by condensing 5-chloro-2-methylaniline with butane-2,3-dione under acidic conditions. This reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours.

    5-chloro-2-methylaniline+butane-2,3-dioneimine ligand\text{5-chloro-2-methylaniline} + \text{butane-2,3-dione} \rightarrow \text{imine ligand} 5-chloro-2-methylaniline+butane-2,3-dione→imine ligand

  • Coordination to Nickel(II): : The imine ligands are then reacted with a nickel(II) salt, such as nickel(II) bromide, in an appropriate solvent like acetonitrile or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete coordination.

    imine ligand+NiBr2This compound\text{imine ligand} + \text{NiBr}_2 \rightarrow \text{this compound} imine ligand+NiBr2​→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling nickel compounds and organic solvents.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide can undergo various chemical reactions, including:

    Oxidation and Reduction: The nickel center can participate in redox reactions, potentially altering its oxidation state.

    Substitution: The bromide ligands can be substituted by other nucleophiles, such as chloride or acetate ions.

    Coordination Reactions: The compound can form adducts with additional ligands, modifying its coordination environment.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine.

    Substitution: Nucleophiles like sodium chloride or sodium acetate in polar solvents.

Major Products

    Oxidation: Nickel(III) or nickel(IV) complexes.

    Reduction: Nickel(I) complexes or free imine ligands.

    Substitution: New nickel(II) complexes with different anionic ligands.

Scientific Research Applications

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:

    Catalysis: It can act as a catalyst in organic transformations, such as cross-coupling reactions and polymerization processes.

    Materials Science: The compound’s unique coordination environment makes it a candidate for the development of new materials with specific electronic or magnetic properties.

    Biological Studies: Its potential interactions with biomolecules can be explored for therapeutic applications or as a model for metalloenzyme activity.

    Industrial Applications: It may be used in the synthesis of fine chemicals or as a precursor for other nickel-based catalysts.

Mechanism of Action

The mechanism by which 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide exerts its effects depends on its application:

    Catalysis: The nickel center facilitates the formation and breaking of chemical bonds, often through oxidative addition and reductive elimination steps.

    Biological Interactions: The compound can interact with proteins or nucleic acids, potentially inhibiting or modifying their function through coordination to active sites or metal-binding domains.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis[(N-phenyl)imino]butane-nickel(II)-dibromide: Lacks the chloro and methyl substituents, which can affect its reactivity and stability.

    2,3-Bis[(N-5-bromo-2-methylphenyl)imino]butane-nickel(II)-dibromide: Contains bromine instead of chlorine, potentially altering its electronic properties.

    2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-copper(II)-dibromide: Substitutes nickel with copper, leading to different catalytic and biological activities.

Uniqueness

2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide is unique due to the specific electronic and steric effects imparted by the chloro and methyl groups on the phenyl rings. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2-N,3-N-bis(5-chloro-2-methylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2.2BrH.Ni/c1-11-5-7-15(19)9-17(11)21-13(3)14(4)22-18-10-16(20)8-6-12(18)2;;;/h5-10H,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFLQUSJPFWWID-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C(C)C(=NC2=C(C=CC(=C2)Cl)C)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333951
Record name 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541517-12-8
Record name 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.